7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
Scientific Research Applications
Synthetic Approaches to Unsymmetrically Substituted Compounds
Research has focused on developing efficient strategies for the selective modification of coumarins, which share some structural similarities with the target compound. These efforts aim to facilitate the synthesis of new drug candidates and the total synthesis of natural products, highlighting the importance of chemical modifications in drug development and the study of natural compounds (R. Fatykhov et al., 2020).
Radical Scavengers and Cell Impairment
Chromones and their derivatives, which include structural motifs related to the target compound, have been studied for their antioxidant potential. These compounds are found in the human diet and are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The antioxidant properties are crucial for neutralizing active oxygen and inhibiting free radical processes, thereby preventing or delaying cell impairment leading to diseases (Preeti Yadav et al., 2014).
Environmental Fate and Behavior of Parabens
Research on parabens, which are structurally distinct but relevant due to their widespread use and environmental presence, has shed light on their fate and behavior in aquatic environments. This work underscores the importance of understanding the environmental impact of chemical compounds, including their biodegradability and potential to form more stable and persistent chlorinated by-products (Camille Haman et al., 2015).
Future Directions
properties
IUPAC Name |
7-chloro-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDBWIVQDRJMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)Cl)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.